molecular formula C16H15N3O B6098606 4-[(E)-(1-ethylbenzimidazol-2-yl)iminomethyl]phenol

4-[(E)-(1-ethylbenzimidazol-2-yl)iminomethyl]phenol

Cat. No.: B6098606
M. Wt: 265.31 g/mol
InChI Key: FNFVNKFVIKWSHN-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-(1-ethylbenzimidazol-2-yl)iminomethyl]phenol is a compound that belongs to the class of Schiff bases, which are condensation products of primary amines with aldehydes or ketones. This compound is characterized by the presence of a benzimidazole ring, which is a fused heterocyclic structure containing nitrogen atoms. The phenolic group attached to the benzimidazole ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(1-ethylbenzimidazol-2-yl)iminomethyl]phenol typically involves the condensation of 1-ethylbenzimidazole-2-carbaldehyde with 4-aminophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as acids or bases can enhance the reaction rate and efficiency. The final product is typically purified using techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(1-ethylbenzimidazol-2-yl)iminomethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

4-[(E)-(1-ethylbenzimidazol-2-yl)iminomethyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of optoelectronic materials and nonlinear optical materials due to its electronic properties.

Mechanism of Action

The mechanism of action of 4-[(E)-(1-ethylbenzimidazol-2-yl)iminomethyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The phenolic group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets. The imine group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1-ethylbenzimidazol-2-yl)iminomethyl]phenol
  • 2-[(1-ethylbenzimidazol-2-yl)iminomethyl]phenol
  • 4-[(1-methylbenzimidazol-2-yl)iminomethyl]phenol

Uniqueness

4-[(E)-(1-ethylbenzimidazol-2-yl)iminomethyl]phenol is unique due to the specific positioning of the ethyl group on the benzimidazole ring and the phenolic group. This unique structure imparts distinct electronic and steric properties, making it suitable for specific applications in coordination chemistry and materials science. The presence of the imine group also allows for versatile chemical modifications, enhancing its utility in various research fields.

Properties

IUPAC Name

4-[(E)-(1-ethylbenzimidazol-2-yl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-2-19-15-6-4-3-5-14(15)18-16(19)17-11-12-7-9-13(20)10-8-12/h3-11,20H,2H2,1H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFVNKFVIKWSHN-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1/N=C/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.